
Salicyl alcohol
Overview
Description
Salicyl alcohol, also known as 2-hydroxybenzyl alcohol, is an organic compound with the chemical formula C7H8O2. It is a white solid that is used as a precursor in organic synthesis. This compound is a phenolic alcohol and is structurally related to salicylic acid. It is found naturally in plants and is a key intermediate in the biosynthesis of salicylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
Salicyl alcohol can be synthesized through the hydroxymethylation of phenol using formaldehyde. The reaction involves the following steps:
Hydroxymethylation: Phenol reacts with formaldehyde in the presence of a base to form this compound.
Another method involves the ortho-hydroxymethylation of phenols using paraformaldehyde and orthoboric acid. This method is general for phenols containing no strong electron-withdrawing substituents and allows the preparation of o-hydroxybenzyl alcohols of high purity in high yield .
Industrial Production Methods
In industrial settings, this compound is produced by the hydroxymethylation of phenol using formaldehyde. The process involves continuous azeotropic distillation of water to drive the reaction to completion and obtain high yields of this compound .
Chemical Reactions Analysis
Types of Reactions
Salicyl alcohol undergoes various chemical reactions, including:
-
Oxidation: : this compound can be oxidized to form salicylaldehyde.
Reaction: C6H4OH(CH2OH) + O → C6H4OH(CHO) + H2O
Conditions: This reaction can be catalyzed by metal catalysts such as gold, palladium, platinum, and copper.
-
Acetal Formation: : this compound can form acetals with compounds such as isovanillin.
Reaction: C6H4OH(CH2OH) + RCHO → C6H4OH(CH2OR) + H2O
Conditions: This reaction typically requires an acid catalyst.
Common Reagents and Conditions
Oxidizing Agents: Metal catalysts (e.g., gold, palladium, platinum, copper) and oxidizing agents such as hydrogen peroxide.
Acid Catalysts: Sulfuric acid, hydrochloric acid.
Major Products Formed
Salicylaldehyde: Formed by the oxidation of this compound.
Acetals: Formed by the reaction of this compound with aldehydes.
Scientific Research Applications
Salicyl alcohol has a wide range of applications in scientific research, including:
Mechanism of Action
Salicyl alcohol exerts its effects through various molecular targets and pathways:
Biosynthesis of Salicylic Acid: This compound is converted to salicylic acid through enzymatic hydrolysis by salicyl-alcohol beta-D-glucosyltransferase or by acid hydrolysis.
Pharmacophore: This compound appears as a pharmacophore in several notable β2-adrenoceptor agonists, influencing their binding and activity.
Comparison with Similar Compounds
Salicyl alcohol is structurally similar to other phenolic alcohols and benzyl alcohols. Some similar compounds include:
Benzyl Alcohol: Similar structure but lacks the hydroxyl group on the benzene ring.
Phenol: Similar structure but lacks the hydroxymethyl group.
Salicylic Acid: Structurally related but contains a carboxyl group instead of a hydroxymethyl group.
Uniqueness
This compound’s unique combination of a hydroxyl group and a hydroxymethyl group on the benzene ring makes it a versatile intermediate in organic synthesis and a key precursor in the biosynthesis of salicylic acid.
Biological Activity
Salicyl alcohol, a phenolic compound, is recognized for its diverse biological activities and therapeutic potential. It is primarily known as a metabolite of salicin, which is hydrolyzed to this compound and subsequently oxidized to salicylic acid in the body. This compound exhibits various pharmacological properties, including anti-inflammatory, analgesic, and antioxidant effects. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
Key Mechanisms:
- COX Inhibition: this compound inhibits COX-1 and COX-2 enzymes, reducing the synthesis of pro-inflammatory mediators.
- Antioxidant Activity: It acts as a scavenger of reactive oxygen species (ROS), thereby mitigating oxidative stress in cells .
- Gene Expression Modulation: this compound influences the expression of various genes involved in inflammatory responses, suggesting a complex regulatory role .
1. Anti-inflammatory Effects
Case Study:
A study demonstrated that this compound reduced inflammation markers in a rat model of arthritis, highlighting its potential as an anti-inflammatory agent .
2. Analgesic Properties
As a derivative of salicylic acid, this compound exhibits analgesic properties similar to those of aspirin. It alleviates pain by inhibiting the COX pathway and reducing prostaglandin synthesis .
Data Table 1: Analgesic Activity Comparison
Compound | COX Inhibition (%) | Analgesic Effect (in vivo) |
---|---|---|
This compound | 70 | Significant |
Aspirin | 85 | Highly Significant |
Salicylic Acid | 75 | Moderate |
3. Antioxidant Properties
Research Findings:
A study indicated that this compound significantly decreased superoxide levels in endothelial cells, providing evidence for its antioxidant capacity .
Biosynthetic Pathways
Recent advancements have established novel biosynthetic pathways for the microbial production of this compound from renewable feedstocks. This biotechnological approach not only enhances the availability of this compound but also opens avenues for sustainable production methods .
Table 2: Biosynthetic Pathway Overview
Step | Enzyme/Process | Yield (mg/L) |
---|---|---|
Salicylic Acid Reduction | Carboxylic Acid Reductase | 594.4 |
Hydroxylation | Salicylic Acid 5-Hydroxylase | 30.1 |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Salicyl alcohol in plant cell cultures, and how can yield optimization be achieved?
- Methodological Answer : this compound can be synthesized via glucosylation in plant cell suspension cultures. For example, Coffea arabica cultures achieved a 17.5% yield of salicin (a glucoside derivative) under controlled conditions . Key steps include:
- Selecting cell lines with high enzymatic activity for glycosylation.
- Optimizing culture media (e.g., sucrose concentration, phytohormone ratios).
- Monitoring reaction kinetics via HPLC to identify peak production phases.
- Data Table :
Plant Species | Substrate | Product | Maximum Yield | Reference |
---|---|---|---|---|
Coffea arabica | This compound | Salicin | 17.5% |
Q. How can this compound concentrations be accurately quantified in biological matrices like plant roots?
- Methodological Answer : Use gas chromatography (GC) with flame ionization detection (FID) or enzymatic assays (e.g., alcohol dehydrogenase). Key considerations:
- Sample preparation: Lyophilize tissues, extract with methanol/water mixtures to isolate phenolic compounds.
- Calibration curves with certified reference materials to ensure precision (±0.01 g/L) .
- Validate methods using control matrices spiked with known this compound concentrations.
Advanced Research Questions
Q. What experimental designs are effective for studying epistatic interactions between this compound catabolism and microbial communities in rhizospheres?
- Methodological Answer :
- Controlled co-culture experiments : Pair this compound-degrading microbes (e.g., Rhamnus sp. OV744) with Populus variants overexpressing enzymes like XBAT35, which increase this compound conjugates (e.g., 5–15× higher tremuloidin) .
- Variables to monitor :
- Substrate availability (free vs. glycosylated this compound).
- Microbial growth kinetics via OD600 or qPCR.
- Statistical analysis : Multivariate regression to disentangle host-genotype vs. microbiome effects.
Q. How can researchers resolve discrepancies in reported bioactivity levels of this compound across studies?
- Methodological Answer :
- Meta-analysis framework :
- Standardize units (e.g., µM vs. mg/kg) and adjust for matrix effects (e.g., plasma vs. root exudates).
- Account for environmental variables (pH, temperature) that influence compound stability .
- Replication studies : Validate findings using identical protocols across labs, with blinded sample analysis to reduce bias .
Q. What are the critical challenges in modeling this compound’s role in plant defense signaling, and how can they be addressed?
- Methodological Answer :
- Challenge : Differentiating this compound’s direct antimicrobial effects from its role as a precursor to salicylic acid.
- Approach :
- Use isotopic labeling (e.g., ¹³C-Salicyl alcohol) to track metabolic fate in planta .
- Employ knockout mutants lacking key enzymes (e.g., glucosyltransferases) to isolate biosynthetic pathways.
Q. Data Contradiction Analysis
Q. Why do studies report conflicting results on this compound’s stability in stored biological samples?
- Methodological Answer :
- Key factors :
- Preservatives : Sodium fluoride (1–2%) inhibits microbial degradation in blood samples .
- Storage conditions : -80°C vs. -20°C alters degradation rates; validate with stability tests spanning 1–12 months .
- Recommendation : Report pre-analytical conditions (e.g., time-to-freezing) in metadata to enable cross-study comparisons .
Q. Experimental Design Considerations
Q. What controls are essential when investigating this compound’s allelopathic effects on soil microbes?
- Methodological Answer :
- Negative controls : Sterilized soil + this compound to distinguish chemical vs. microbial effects.
- Positive controls : Known allelopathic compounds (e.g., juglone) for baseline comparison.
- Replicates : Minimum n=6 per treatment to account for soil heterogeneity .
Properties
IUPAC Name |
2-(hydroxymethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c8-5-6-3-1-2-4-7(6)9/h1-4,8-9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRYARSYNCAZFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27134-47-0 | |
Record name | Benzenemethanol, 2-hydroxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27134-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9045843 | |
Record name | Salicyl alcohol | |
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Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Hydroxybenzyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0059709 | |
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Vapor Pressure |
0.000825 [mmHg] | |
Record name | 2-Methylol phenol | |
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CAS No. |
90-01-7 | |
Record name | 2-Hydroxybenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Salicyl alcohol [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090017 | |
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Record name | salicyl alcohol | |
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Record name | salicyl alcohol | |
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Record name | Benzenemethanol, 2-hydroxy- | |
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Record name | Salicyl alcohol | |
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Record name | Salicyl alcohol | |
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Record name | SALICYL ALCOHOL | |
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Record name | 2-Hydroxybenzyl alcohol | |
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Retrosynthesis Analysis
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